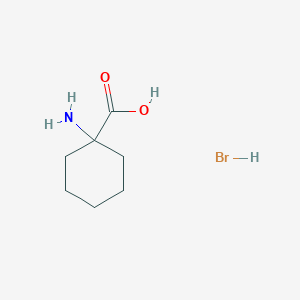

1-aminocyclohexane-1-carboxylic acid;hydrobromide

Description

BenchChem offers high-quality 1-aminocyclohexane-1-carboxylic acid;hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-aminocyclohexane-1-carboxylic acid;hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C7H14BrNO2 |

|---|---|

Molecular Weight |

224.10 g/mol |

IUPAC Name |

1-aminocyclohexane-1-carboxylic acid;hydrobromide |

InChI |

InChI=1S/C7H13NO2.BrH/c8-7(6(9)10)4-2-1-3-5-7;/h1-5,8H2,(H,9,10);1H |

InChI Key |

ZSGUQVJFFAYNPL-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)(C(=O)O)N.Br |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: 1-Aminocyclohexane-1-carboxylic Acid Hydrobromide (Achc·HBr)

Part 1: Chemical Identity & Physiochemical Profile[1]

Executive Summary

1-Aminocyclohexane-1-carboxylic acid (Achc, also known as Ac6c) is a non-proteinogenic,

While the free acid is the standard commercial form, the hydrobromide (HBr) salt is frequently generated in situ or isolated for specific peptide coupling protocols (acidolysis stability) or crystallographic studies where the bromide ion facilitates heavy-atom phasing.

Identity Matrix

| Parameter | Data |

| Compound Name | 1-Aminocyclohexane-1-carboxylic acid hydrobromide |

| Parent CAS (Free Acid) | 2756-85-6 |

| Hydrobromide CAS | Not widely indexed in public registries; Custom preparation required. |

| Parent Formula | |

| Salt Formula | |

| Parent MW | 143.18 g/mol |

| Salt MW (Theoretical) | 224.09 g/mol |

| IUPAC Name | 1-amino-1-cyclohexanecarboxylic acid hydrobromide |

| Structural Class |

Note on CAS: Users seeking the HBr salt specifically will often not find a dedicated CAS number in standard catalogs (Sigma, PubChem). It is standard practice to procure the free acid (CAS 2756-85-6) and convert it using the protocol detailed in Section 2.2.

Part 2: Synthetic Routes & Salt Formation

The Bucherer-Bergs Protocol (Primary Route)

The most robust synthesis for Achc is the Bucherer-Bergs reaction. Unlike the Strecker synthesis, which can suffer from steric hindrance with cyclic ketones, Bucherer-Bergs utilizes thermodynamic control to efficiently form the hydantoin intermediate.

DOT Diagram: Synthesis Workflow

Figure 1: Step-wise synthesis from cyclohexanone to the hydrobromide salt via the hydantoin intermediate.[1][2][3][4]

Protocol: Conversion of Free Acid to Hydrobromide

Context: This protocol is required when the HBr salt is needed for specific solubility profiles or to prevent HCl-associated side reactions during sensitive peptide coupling.

Materials:

-

1-Aminocyclohexane-1-carboxylic acid (Free Acid, >98%)

-

Hydrobromic acid (48% aq.)

-

Ethanol (Absolute)

-

Diethyl Ether

Step-by-Step Methodology:

-

Dissolution: Suspend 10 mmol (1.43 g) of Achc free acid in minimal distilled water (approx. 5 mL).

-

Acidification: Add 1.1 equivalents of 48% HBr dropwise with stirring. The solution should become clear as the protonated amine increases solubility.

-

Concentration: Evaporate the solvent under reduced pressure (Rotavap) at 50°C to yield a viscous oil or semi-solid.

-

Azeotropic Drying: Add 10 mL of absolute ethanol and re-evaporate to remove residual water. Repeat twice.

-

Crystallization: Dissolve the residue in minimal hot ethanol. Allow to cool to room temperature, then add diethyl ether dropwise until turbidity is observed.

-

Isolation: Store at 4°C overnight. Filter the resulting white crystals and dry under vacuum over

.

Part 3: Structural Biology & Peptide Engineering

Conformational Restriction

Achc is a "conformationally constrained" amino acid. The gem-disubstitution at the

-

Ramachandran Impact: Achc forces the peptide backbone into helical regions. It is a strong promoter of

-helices and -

Utility: Replacing a flexible residue (like Glycine or Alanine) with Achc can "lock" a bioactive peptide into its receptor-binding conformation, increasing potency and metabolic stability (resistance to proteases).

LAT1 Transport Mechanism

Achc is structurally homologous to Leucine and Gabapentin. It is a known substrate for the L-type Amino Acid Transporter 1 (LAT1) , which is highly expressed at the Blood-Brain Barrier (BBB).

DOT Diagram: LAT1 Transport Mechanism

Figure 2: The antiport mechanism of LAT1. Achc acts as a "Trojan Horse," utilizing the Leucine exchanger to cross the BBB.

Part 4: Analytical Characterization

To validate the synthesis of Achc·HBr, the following analytical signatures must be confirmed.

| Technique | Expected Signature (HBr Salt) |

| 1H NMR ( | |

| 13C NMR | Carbonyl (~174 ppm), Quaternary |

| Elemental Analysis | Presence of Br (approx 35% by mass). |

| Melting Point | >300°C (Decomposition).[5] High lattice energy typical of zwitterionic/salt forms. |

| Silver Nitrate Test | Dissolve in water, add |

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 1366, 1-Aminocyclohexanecarboxylic acid. Retrieved from [Link]

-

Khanna, V. et al. (2023). Design and Synthesis of Conformationally Constrained Peptides. Journal of Medicinal Chemistry.[6] (General reference for Achc utility in peptide constraints).

-

Organic Chemistry Portal. Bucherer-Bergs Reaction Mechanism and Protocols. Retrieved from [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Application of 1-aminocyclohexane carboxylic acid to protein nanostructure computer design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-アミノシクロヘキサンカルボン酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [cambridge.org]

- 5. chemimpex.com [chemimpex.com]

- 6. Bucherer-Bergs Reaction [organic-chemistry.org]

The Strategic Integration of 1-Aminocyclohexane-1-Carboxylic Acid Hydrobromide in Modern Peptidomimetics

Executive Summary

In the landscape of modern drug development, overcoming the poor pharmacokinetic profiles of natural peptides remains a primary hurdle. 1-Aminocyclohexane-1-carboxylic acid hydrobromide (ACHCA·HBr) —a non-proteinogenic, alicyclic α-amino acid—has emerged as a critical structural tool for medicinal chemists[1]. By introducing severe steric bulk directly at the α-carbon, ACHCA forces the peptide backbone into a pre-organized, rigid conformation[2].

As a Senior Application Scientist, I have structured this technical whitepaper to bridge the gap between synthetic methodology and pharmacological application. We will explore the thermodynamic causality behind ACHCA's efficacy, outline a self-validating manufacturing protocol, and detail its physicochemical properties.

Chemical Identity & Physicochemical Profiling

Understanding the baseline metrics of ACHCA·HBr is essential for predicting its behavior during Solid-Phase Peptide Synthesis (SPPS) and subsequent biological assays. The hydrobromide salt is specifically preferred over the zwitterionic free base due to its superior solubility in polar aprotic solvents (like DMF and NMP) and enhanced shelf stability[3].

Quantitative Data Summary

| Property | Value / Description |

| Target Compound | 1-aminocyclohexane-1-carboxylic acid hydrobromide |

| Base CAS Number | 2756-85-6 |

| Molecular Formula (Salt) | C₇H₁₄BrNO₂ |

| Molecular Weight (Base) | 143.18 g/mol |

| SMILES (Base) | NC1(CCCCC1)C(O)=O |

| Melting Point | >300 °C (Decomposition) |

| Primary Application | Conformational restriction in peptidomimetics |

Data supported by [1] and.

The Causality of Conformational Restriction in Drug Design

The decision to incorporate ACHCA into a drug pipeline is driven by fundamental thermodynamics. Natural peptides possess high conformational flexibility, meaning they exist in a vast ensemble of microstates. Upon binding to a target receptor, the peptide must adopt a single bioactive conformation, resulting in a massive loss of conformational entropy (

The Thermodynamic Advantage:

By embedding ACHCA into the sequence, the bulky cyclohexane ring sterically clashes with adjacent residues. This severely restricts the Ramachandran dihedral angles (

Clinical Translation (Case Study): The substitution of ACHCA at position 2 of analogs yields highly potent V2 receptor agonists[4]. The steric bulk prevents rapid proteolytic cleavage by aminopeptidases, extending the drug's half-life. Furthermore, the locked conformation ensures exquisite selectivity for the V2 receptor over the V1a receptor, effectively eliminating off-target pressor (vasoconstrictive) activity while maintaining antidiuretic efficacy[4].

Thermodynamic logic of ACHCA-induced conformational restriction.

Synthesis Methodology: The Bucherer-Bergs Approach

Strategic Rationale: I consistently recommend the Bucherer-Bergs reaction over the Strecker synthesis for generating alicyclic amino acids[2]. The Strecker route generates an α-aminonitrile intermediate that is prone to reversion and requires the handling of highly toxic cyanides in acidic conditions, risking lethal HCN gas evolution. Conversely, the Bucherer-Bergs method utilizes ammonium carbonate to form a highly stable spirohydantoin intermediate. This intermediate acts as a thermodynamic sink, driving the equilibrium forward and allowing for safe, high-yield isolation before the harsher hydrolysis step[2].

Self-Validating Experimental Protocol

Phase 1: Synthesis of Cyclohexanespirohydantoin

-

Reagent Assembly: Dissolve cyclohexanone (1.0 eq) in a 1:1 mixture of ethanol and water. Add ammonium carbonate (3.0 eq) and potassium cyanide (1.5 eq).

-

Reaction Execution: Heat the mixture to 60 °C under continuous stirring for 24 hours. Causality: Elevated temperature provides the activation energy for initial imine formation and cyclization, while excess ammonium carbonate ensures complete conversion.

-

In-Process Validation: Monitor via TLC (Hexane:EtOAc 1:1). The disappearance of the cyclohexanone spot and precipitation of a white solid indicates conversion. IR spectroscopy of an aliquot must reveal characteristic hydantoin

stretches at ~1710 and 1770 cm⁻¹. -

Isolation: Cool to 0 °C, filter the white precipitate, wash with ice-cold water, and dry under vacuum.

Phase 2: Alkaline Hydrolysis to Free ACHCA

-

Hydrolysis: Suspend the spirohydantoin in a 2M aqueous solution of Barium Hydroxide (

). Transfer to an autoclave and heat to 160 °C for 12 hours[5]. Causality: The spiro-fused hydantoin ring is sterically hindered; standard aqueous NaOH reflux is insufficient. High-pressure -

In-Process Validation: The cessation of ammonia gas evolution (detectable via wet red litmus paper at the pressure release valve turning blue, then eventually ceasing) confirms the complete breakdown of the hydantoin ring.

-

Purification: Cool the solution and carefully acidify with

to pH 7. This quantitatively precipitates barium as

Phase 3: Hydrobromide Salt Formation

-

Salification: Suspend the crude ACHCA in minimal distilled water. Titrate with 48% aqueous Hydrobromic Acid (HBr) until the pH reaches ~2.0. Causality: Converting the zwitterion to the HBr salt disrupts the strong intermolecular ionic lattice, significantly improving downstream handling.

-

Crystallization: Lyophilize the solution. Recrystallize the solid from hot ethanol/diethyl ether to yield pure ACHCA·HBr.

-

Final Validation: Melting point analysis must show decomposition at >300 °C. ¹H NMR (

) will confirm the presence of the 10-proton cyclohexane multiplet (δ 1.45–2.00 ppm) and the complete absence of hydantoin NH protons[2].

Workflow: Bucherer-Bergs synthesis of ACHCA·HBr from cyclohexanone.

References

-

PubChem - NIH , "1-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 1366",[Link]

-

PubMed , "Highly potent 1-aminocyclohexane-1-carboxylic acid substituted V2 agonists of arginine vasopressin",[Link]

-

Arkivoc , "Microwave-assisted synthesis of cycloalkanespirohydantoins as precursors of restricted α-amino acids", [Link]

-

ResearchGate , "Synthesis of 1-aminocycloalkanecarboxylic acids", [Link]

Sources

- 1. 1-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 1366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. arkat-usa.org [arkat-usa.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Highly potent 1-aminocyclohexane-1-carboxylic acid substituted V2 agonists of arginine vasopressin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-Aminocyclohexane-1-carboxylic Acid: Nomenclature, Properties, and Applications

Introduction

In the landscape of modern drug discovery and peptide science, the use of non-proteinogenic amino acids has become an indispensable tool for modulating the pharmacological properties of bioactive peptides and small molecules. Among these, conformationally constrained amino acids are of particular interest for their ability to impart structural rigidity, enhance metabolic stability, and improve receptor-binding affinity and selectivity. This guide provides a comprehensive technical overview of 1-aminocyclohexane-1-carboxylic acid, a cyclic α,α-disubstituted amino acid, for researchers, medicinal chemists, and drug development professionals. We will delve into its nomenclature, physicochemical properties, synthesis, and pivotal applications, with a focus on the underlying scientific principles that guide its use in the laboratory.

Nomenclature and Chemical Identity

Correctly identifying a chemical entity is the foundation of all scientific work. 1-Aminocyclohexane-1-carboxylic acid is known by several names and identifiers across chemical literature and commercial databases, which can be a source of confusion.

The structure is defined by a cyclohexane ring where one carbon atom (C1) is substituted with both an amino group (-NH₂) and a carboxylic acid group (-COOH). This α,α-disubstitution is key to its chemical properties and applications.

Synonyms and Identifiers

A comprehensive list of synonyms and registry numbers is crucial for efficient literature searching and material procurement.

-

Preferred IUPAC Name : 1-aminocyclohexane-1-carboxylic acid[1]

-

Common Synonyms : Homocycloleucine, 1-amino-1-cyclohexanecarboxylic acid, α-Aminocyclohexanecarboxylic acid, H-AC6C-OH[1]

-

EC Number : 220-411-0[2]

-

PubChem CID : 1366[1]

It is important to distinguish this compound from its smaller ring analogs, such as 1-aminocyclopentane-1-carboxylic acid (Cycloleucine, AC5C) and 1-aminocyclobutane-1-carboxylic acid (ACBC or AC4C), as their conformational constraints and biological activities differ significantly.

Chemical Structure and Properties

The physicochemical properties of 1-aminocyclohexane-1-carboxylic acid dictate its handling, reactivity, and suitability for various applications.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₃NO₂ | [1][2] |

| Molecular Weight | 143.18 g/mol | [1] |

| Appearance | White to off-white crystalline powder | Chem-Impex |

| Melting Point | >300 °C (decomposes) | Sigma-Aldrich |

| pKa₁ (Carboxyl) | ~2.65 | ChemicalBook |

| pKa₂ (Amine) | ~10.03 | ChemicalBook |

| Solubility | Slightly soluble in water and methanol | ChemicalBook |

| InChIKey | WOXWUZCRWJWTRT-UHFFFAOYSA-N | [1][2] |

| SMILES | C1CCC(CC1)(C(=O)O)N | [1] |

Note: pKa and solubility values are approximate and can vary with conditions such as temperature and ionic strength.

The Core Utility: A Tool for Conformational Constraint in Peptide Science

The primary value of 1-aminocyclohexane-1-carboxylic acid (often abbreviated as Ac6c in peptide literature) lies not in its intrinsic biological activity, but in its role as a structural building block.[3] Natural peptides are often highly flexible, which can be detrimental to their therapeutic potential, leading to poor receptor selectivity and rapid degradation by proteases.

Causality of Conformational Rigidity

The Cα atom of Ac6c is part of the cyclohexane ring, and its two substituents (the amino and carboxyl groups) are locked in place by the ring structure. This severely restricts the rotational freedom around the N-Cα and Cα-C bonds, which are defined by the Ramachandran angles phi (φ) and psi (ψ). By incorporating Ac6c into a peptide sequence, chemists can force the peptide backbone to adopt a specific, predictable conformation, often a β-turn or a helical structure.[3]

This induced rigidity offers several advantages:

-

Enhanced Stability : The constrained structure is less susceptible to enzymatic cleavage, increasing the peptide's half-life in vivo.

-

Increased Affinity : By locking the peptide into its bioactive conformation—the shape it adopts when binding to its target receptor—the entropic penalty of binding is reduced, often leading to higher affinity.

-

Improved Selectivity : A rigid conformation can improve binding to the desired target while reducing off-target interactions, thereby minimizing side effects.

Application in Drug Design and Nanostructures

Research has demonstrated that incorporating Ac6c into peptide loops can significantly enhance the stability of protein motifs.[3] The low structural strain of the cyclohexane ring allows it to adapt to and stabilize β-helix motifs. This principle is applied in the design of peptide-based drugs and the construction of synthetic protein nanostructures.[3]

Synthesis of 1-Aminocyclohexane-1-carboxylic Acid

The synthesis of α,α-disubstituted amino acids like Ac6c typically starts from the corresponding ketone, in this case, cyclohexanone. Two classical, robust methods are commonly employed: the Strecker synthesis and the Bucherer-Bergs reaction. The choice between them often depends on available reagents, safety considerations (especially regarding cyanide), and desired scale.

Method 1: Strecker Amino Acid Synthesis

The Strecker synthesis is a three-step process that converts a ketone into an α-amino acid.

Caption: Strecker synthesis workflow for 1-aminocyclohexane-1-carboxylic acid.

Experimental Protocol: Strecker Synthesis

Causality: This protocol is designed for robustness. The initial formation of the iminium ion from cyclohexanone and ammonia is the electrophile. The cyanide ion is a potent nucleophile that attacks this iminium ion to form the stable α-aminonitrile intermediate. The final, and often rate-limiting, step is the harsh acid hydrolysis required to convert the highly stable nitrile group into a carboxylic acid.

Step 1: Formation of α-Aminonitrile

-

Setup: In a well-ventilated fume hood, equip a 500 mL round-bottom flask with a magnetic stirrer and an addition funnel.

-

Reagents: To the flask, add a solution of ammonium chloride (NH₄Cl, 1.1 eq) in 100 mL of water and 50 mL of methanol. Cool the flask in an ice bath to 0-5 °C.

-

Cyclohexanone Addition: Add cyclohexanone (1.0 eq) to the flask.

-

Cyanide Addition: Slowly add a solution of potassium cyanide (KCN, 1.1 eq) in 50 mL of water via the addition funnel over 1 hour, ensuring the temperature remains below 10 °C. Caution: Potassium cyanide is extremely toxic. Handle with extreme care and have a cyanide quench protocol (e.g., bleach or hydrogen peroxide solution) readily available.

-

Reaction: Allow the mixture to warm to room temperature and stir overnight. The α-aminonitrile may separate as an oil or solid.

-

Workup: Extract the mixture with dichloromethane (3 x 100 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-aminonitrile.

Step 2: Hydrolysis to the Amino Acid

-

Setup: Transfer the crude α-aminonitrile to a heavy-walled, round-bottom flask suitable for reflux.

-

Hydrolysis: Add 200 mL of concentrated hydrochloric acid (HCl). Caution: Work in a fume hood, as HCN gas may evolve.

-

Reaction: Heat the mixture to reflux (approx. 110 °C) for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Isolation: Cool the reaction mixture to room temperature and then in an ice bath. The amino acid hydrochloride salt may precipitate. Filter the solid.

-

Neutralization: Dissolve the crude salt in a minimum amount of water and adjust the pH to its isoelectric point (~pH 6) with a base such as ammonium hydroxide or pyridine. The zwitterionic amino acid will precipitate.

-

Purification: Collect the solid product by vacuum filtration, wash with cold water, then with ethanol, and dry under vacuum.

Method 2: Bucherer-Bergs Reaction

This multicomponent reaction directly produces a hydantoin intermediate, which is subsequently hydrolyzed to the amino acid. It is often considered a one-pot reaction for the hydantoin synthesis, making it operationally simpler.

Caption: Bucherer-Bergs reaction workflow for synthesizing the target amino acid.

Experimental Protocol: Bucherer-Bergs Reaction

Causality: This reaction leverages the equilibrium between ammonium carbonate, ammonia, and carbon dioxide. The reaction proceeds through the formation of a cyanohydrin, which is then converted to an aminonitrile that reacts with CO₂ to cyclize into the hydantoin. The five-membered hydantoin ring is very stable, requiring strong basic hydrolysis (e.g., with barium hydroxide) to break it open and release the amino acid.

Step 1: Synthesis of Cyclohexane-spiro-5'-hydantoin

-

Setup: In a pressure-rated vessel or a robust round-bottom flask with a reflux condenser, combine cyclohexanone (1.0 eq), potassium cyanide (KCN, 1.2 eq), and ammonium carbonate ((NH₄)₂CO₃, 2.5 eq).

-

Solvent: Add a 1:1 mixture of ethanol and water (e.g., 200 mL for a 0.5 mol scale).

-

Reaction: Seal the vessel (if appropriate) or heat the flask to reflux (60-70 °C) with vigorous stirring for 24-48 hours. The hydantoin product will precipitate from the solution upon cooling.

-

Isolation: Cool the reaction mixture to room temperature, then in an ice bath. Collect the solid hydantoin by vacuum filtration, wash thoroughly with cold water, and dry.

Step 2: Hydrolysis of the Hydantoin

-

Setup: Place the dried hydantoin (1.0 eq) and barium hydroxide octahydrate (Ba(OH)₂·8H₂O, 3.0 eq) in a large round-bottom flask.

-

Hydrolysis: Add water and heat the mixture to a vigorous reflux for 48-72 hours. Ammonia will be evolved.

-

Workup: Cool the mixture. Add dilute sulfuric acid (H₂SO₄) carefully to precipitate barium sulfate (BaSO₄). Causality: This step removes the barium ions, which would otherwise contaminate the product. Filter the white BaSO₄ precipitate through a pad of Celite.

-

Isolation: Concentrate the filtrate under reduced pressure. The amino acid will crystallize.

-

Purification: Collect the crude product and proceed with purification as described below.

Purification and Analysis

Purification by Recrystallization

Principle: Recrystallization is a robust technique for purifying solid compounds. It relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. The ideal solvent dissolves the compound well when hot but poorly when cold.

Protocol: Recrystallization from Aqueous Ethanol

-

Solvent Selection: A mixture of ethanol and water is a good choice for amino acids, balancing polarity. A patent for a similar compound suggests 95% ethanol can be effective.[4]

-

Dissolution: Place the crude, dry 1-aminocyclohexane-1-carboxylic acid in an Erlenmeyer flask. Add a minimum amount of hot 95% ethanol, swirling and heating gently, until the solid just dissolves. If impurities remain undissolved, perform a hot gravity filtration.

-

Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize crystal yield.

-

Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor containing impurities.

-

Drying: Dry the crystals under high vacuum to remove all traces of solvent. The final product should be a pure, white crystalline solid.

Analytical Characterization

Confirming the identity and purity of the final product is a non-negotiable step.

1. Thin-Layer Chromatography (TLC): A quick method to assess purity and monitor reaction progress.

- Stationary Phase: Silica gel 60 F₂₅₄

- Mobile Phase: A polar system like Dichloromethane:Methanol:Ammonia (5:5:1) is a good starting point.

- Visualization: Ninhydrin stain (reacts with the amine to give a purple spot) or UV light if the compound has UV activity (less likely for this molecule).

2. High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data.

- Methodology: A reverse-phase (RP) HPLC method is suitable.[2]

- Column: C18 (e.g., Newcrom R1 or similar)[2]

- Mobile Phase: A gradient of Acetonitrile and Water with an acidic modifier (e.g., 0.1% Phosphoric Acid or Formic Acid for MS compatibility).[2]

- Detection: UV detection at ~210 nm (for the carboxylic acid chromophore) or coupled with a mass spectrometer (LC-MS).

3. Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure.

- ¹H-NMR: Expect broad multiplets for the cyclohexane protons (-CH₂-) between approximately 1.2-2.0 ppm. The amine (-NH₂) and carboxylic acid (-OH) protons are often broad and may exchange with deuterated solvents like D₂O.

- ¹³C-NMR: Expect a signal for the quaternary Cα carbon around 60 ppm, the carboxyl carbon (-COOH) around 175-180 ppm, and several signals for the cyclohexane carbons between 20-40 ppm.

4. Mass Spectrometry (MS): Confirms the molecular weight.

- Technique: Electrospray Ionization (ESI) in positive mode.

- Expected Ion: [M+H]⁺ at m/z ≈ 144.10.

Conclusion

1-Aminocyclohexane-1-carboxylic acid is a valuable synthetic amino acid that serves as a powerful tool for medicinal chemists and peptide scientists. Its primary utility as a conformational constraint allows for the rational design of peptides with enhanced stability, affinity, and selectivity. Understanding its nomenclature, properties, and the robust synthetic routes available for its preparation are key to leveraging its full potential in research and development. The protocols and principles outlined in this guide provide a solid foundation for the synthesis, purification, and characterization of this important molecular building block, enabling the creation of novel therapeutics and advanced biomaterials.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 1366, 1-Aminocyclohexanecarboxylic acid. Retrieved from [Link].

-

SIELC Technologies (2018). Cyclohexanecarboxylic acid, 1-amino-. Retrieved from [Link].

-

Casanovas, J., Jiménez, A. I., Cativiela, C., Nussinov, R., & Alemán, C. (2008). Application of 1-aminocyclohexane carboxylic acid to protein nanostructure computer design. Journal of Chemical Information and Modeling, 48(2), 333–343. Available at: [Link].

-

Wikipedia. (2023). Strecker amino acid synthesis. Retrieved from [Link].

- Google Patents. (2014). CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid.

-

Wikipedia. (2023). Bucherer–Bergs reaction. Retrieved from [Link].

- Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments (6th ed.). Brooks/Cole.

Sources

- 1. 1-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 1366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cyclohexanecarboxylic acid, 1-amino- | SIELC Technologies [sielc.com]

- 3. 1-Amino-1-cyclohexanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 4. CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid - Google Patents [patents.google.com]

1-Amino-1-cyclohexanecarboxylic Acid Hydrobromide: Technical Profile & Applications

The following technical guide details the properties, synthesis, and applications of 1-amino-1-cyclohexanecarboxylic acid hydrobromide , a critical conformational constraint used in peptide mimetics and drug design.

Executive Summary

1-Amino-1-cyclohexanecarboxylic acid (Ac

Physicochemical Profile

The hydrobromide salt differs significantly from the zwitterionic free acid in terms of solubility and acidity. The following data consolidates specific properties of the parent moiety and its salt forms.

Table 1: Comparative Properties

| Property | Free Acid (Ac | Hydrobromide Salt (Ac |

| CAS Number | 2756-85-6 | Not widely indexed (Analogous HCl: 39692-17-6) |

| Formula | ||

| MW | 143.18 g/mol | 224.09 g/mol |

| Appearance | White crystalline powder | White to off-white hygroscopic crystal |

| Melting Point | >300°C (Decomposition) | ~260–280°C (Predicted range) |

| Solubility (Water) | Moderate (Zwitterionic lattice) | High (Ionic dissociation) |

| Solubility (Organic) | Insoluble in non-polar solvents | Soluble in lower alcohols (MeOH, EtOH) |

| Acidity (pKa) | Strongly acidic in solution (pH < 2) | |

| Crystal System | Monoclinic ( | Lattice dominated by H-bonding network |

Technical Insight: The hydrobromide salt is often preferred in initial synthetic steps because it disrupts the strong intermolecular salt bridges found in the zwitterionic free acid, facilitating dissolution in organic reaction media (e.g., during esterification).

Synthesis & Production

The industrial standard for producing 1-amino-1-cyclohexanecarboxylic acid hydrobromide is the Bucherer-Bergs reaction , followed by acidic hydrolysis. This route is preferred over the Strecker synthesis due to higher yields and easier purification of the crystalline hydantoin intermediate.

Reaction Mechanism (Bucherer-Bergs Route)

The synthesis proceeds in two distinct phases:

-

Hydantoin Formation: Cyclohexanone reacts with potassium cyanide and ammonium carbonate to form the spiro-hydantoin.

-

Hydrolysis: The hydantoin ring is opened using concentrated hydrobromic acid (48% HBr) under reflux to yield the amino acid hydrobromide.

Figure 1: Synthetic pathway from cyclohexanone to Ac6c hydrobromide via the spiro-hydantoin intermediate.

Experimental Protocol (Hydrolysis Step)

-

Charge: Suspend 1.0 eq of cyclohexane-spiro-5'-hydantoin in 10 volumes of 48% aqueous HBr.

-

Reflux: Heat the mixture to reflux (

C) for 48 hours. Monitor for the disappearance of the hydantoin solid. -

Concentration: Evaporate the solvent under reduced pressure to obtain a viscous residue.

-

Crystallization: Dissolve the residue in minimal hot ethanol and precipitate by adding diethyl ether.

-

Filtration: Collect the white crystals of Ac

c

Structural Biology & Pharmacology

Conformational Restriction

Ac

- -Helix: A tight, right-handed helix often found in short peptides.

- -Helix: Stabilization of helical termini (capping).

-

-Turn: Promotion of turn structures when placed at the

This restriction reduces the entropic penalty of binding to a receptor, potentially increasing affinity and selectivity (

System L Transport (Blood-Brain Barrier)

Ac

Figure 2: Mechanism of LAT1-mediated transport across the Blood-Brain Barrier.

Handling, Stability & Safety

Stability

-

Hygroscopicity: The hydrobromide salt is hygroscopic. It must be stored in a desiccator or under inert gas (Argon/Nitrogen).

-

Thermal Stability: Highly stable in solid form. Aqueous solutions are stable at acidic pH but may precipitate the free zwitterion if neutralized (pH > 6).

Safety (GHS Classification)

-

Signal Word: WARNING

-

Hazard Statements:

-

Handling: Wear nitrile gloves and safety goggles. Handle in a fume hood to avoid inhaling dust.

References

-

ChemicalBook. 1-Amino-1-cyclohexanecarboxylic acid Properties & Synthesis. Retrieved from

-

National Institutes of Health (NIH) - PubChem. 1-Aminocyclohexanecarboxylic acid (Compound Summary). Retrieved from

-

Sigma-Aldrich. 1-Aminocyclohexanecarboxylic acid Product Specification. Retrieved from

-

Thermo Fisher Scientific. Safety Data Sheet: 1-Aminocyclohexanecarboxylic acid. Retrieved from

-

Tokyo Chemical Industry (TCI). Product Detail: 1-Aminocyclohexanecarboxylic Acid. Retrieved from

Sources

Technical Whitepaper: Physicochemical Profiling and Molecular Weight Validation of Homocycloleucine Hydrobromide

Executive Summary

In the field of advanced peptide engineering and drug discovery, the incorporation of unnatural, sterically constrained amino acids is a proven strategy for enhancing proteolytic stability and tuning pharmacokinetics. Homocycloleucine (IUPAC: 1-aminocyclohexane-1-carboxylic acid; abbreviated as Achc) is a premier alicyclic amino acid used to restrict the conformational flexibility of peptide backbones.

For synthetic applications, homocycloleucine is frequently isolated and utilized as a hydrobromide (HBr) salt . As a Senior Application Scientist, I frequently observe a critical point of failure in solid-phase peptide synthesis (SPPS): the miscalculation of molar equivalents due to confusing the free base molecular weight with the salt molecular weight. This whitepaper provides an authoritative guide on the physicochemical properties, synthesis, and analytical validation of homocycloleucine hydrobromide, confirming its molecular weight at 224.10 g/mol .

Chemical Identity & Molecular Weight Derivation

Accurate stoichiometric calculation is the bedrock of high-yield chemical synthesis. If a researcher assumes the free base molecular weight (143.18 g/mol ) but physically weighs out the HBr salt (224.10 g/mol ) to achieve a 1.0 mmol scale, they will only deliver ~0.64 equivalents of the amino acid. This 36% deficit inevitably leads to incomplete couplings and complex deletion sequences.

The precise molecular weight derivation is as follows:

-

Homocycloleucine (Free Base): C₇H₁₃NO₂ [1]

-

C (84.08) + H (13.10) + N (14.01) + O (31.99) = 143.18 g/mol

-

-

Hydrobromic Acid: HBr

-

H (1.01) + Br (79.90) = 80.91 g/mol

-

-

Homocycloleucine Hydrobromide: C₇H₁₄BrNO₂ [3]

-

143.18 g/mol + 80.91 g/mol = 224.10 g/mol (rounded to two decimal places)

-

Quantitative Physicochemical Comparison

The following table summarizes the critical data required for laboratory calculations and analytical profiling.

| Property | Homocycloleucine (Free Base) | Homocycloleucine Hydrobromide (Salt) |

| IUPAC Name | 1-aminocyclohexane-1-carboxylic acid | 1-aminocyclohexane-1-carboxylic acid hydrobromide |

| Molecular Formula | C₇H₁₃NO₂ | C₇H₁₄BrNO₂ (or C₇H₁₃NO₂ · HBr) |

| Molecular Weight | 143.18 g/mol | 224.10 g/mol |

| Monoisotopic Mass | 143.0946 Da | 223.0208 Da (calculated with ⁷⁹Br) |

| PubChem CID | 1366 | N/A (Derived Salt) |

| Physical State | White solid | White to off-white crystalline solid |

| Solubility Profile | Poor in organic solvents, moderate in water | High in water and polar aprotic solvents (DMF/DMSO) |

Mechanistic Role in Peptide Engineering

The utility of homocycloleucine stems from the massive steric bulk of its cyclohexane ring. When incorporated into a peptide chain, the Cα,α-disubstitution severely restricts the allowable Ramachandran dihedral angles (φ and ψ). This restriction thermodynamically forces the peptide into specific secondary structures, such as α-helices or type-III β-turns, while simultaneously shielding adjacent peptide bonds from enzymatic cleavage.

Figure 1: Mechanistic pathway of conformational restriction induced by homocycloleucine.

Synthesis and Salt Formation: The HBr/AcOH Cleavage Protocol

Homocycloleucine hydrobromide is most commonly generated during the deprotection of benzyloxycarbonyl (Cbz or Z) protected homocycloleucine. While catalytic hydrogenolysis (Pd/C, H₂) is a mild method for Cbz removal, strong acidolysis using HBr in acetic acid (HBr/AcOH) is preferred when the target requires a highly soluble, crystalline halide salt, or when the substrate contains catalyst poisons [2].

Step-by-Step Methodology

This protocol is designed as a self-validating system; the physicochemical properties of the reagents and byproducts drive the purification automatically.

-

Substrate Preparation: Dissolve 1.0 equivalent of N-Cbz-homocycloleucine in minimal glacial acetic acid (AcOH) in a round-bottom flask.

-

Causality: AcOH acts as a polar, protic solvent that stabilizes the intermediate carbocation and is fully miscible with the incoming acidic reagent.

-

-

Reagent Addition: Chill the flask to 0 °C. Slowly add 3-5 equivalents of 33% HBr in AcOH dropwise.

-

Causality: The reaction is exothermic. Cooling prevents unwanted side reactions. The excess HBr drives the protonation of the carbamate, facilitating nucleophilic attack by the bromide ion [2].

-

-

Acidolysis Reaction: Remove the ice bath and stir the mixture at room temperature for 1.5 to 2 hours. Monitor the reaction via the evolution of CO₂ gas [4].

-

Causality: The irreversible generation and escape of CO₂ gas is the thermodynamic driving force of the cleavage. Cessation of bubbling indicates complete deprotection.

-

-

Precipitation & Isolation: Pour the reaction mixture into 10 volumes of ice-cold, anhydrous diethyl ether.

-

Causality: The highly polar homocycloleucine hydrobromide salt is entirely insoluble in ether and precipitates instantly. Conversely, the organic byproducts (benzyl bromide) and acetic acid remain highly soluble in the ether phase, effectively self-purifying the target salt.

-

-

Filtration & Drying: Recover the precipitated salt via vacuum filtration. Wash the filter cake with additional cold ether (3 × 10 mL) and dry under high vacuum overnight.

-

Causality: Removing all trace moisture and residual HBr prevents degradation and ensures the final weighed powder accurately reflects the 224.10 g/mol molecular weight.

-

Analytical Validation Workflow

To guarantee trustworthiness in drug development, the identity and molecular weight of the synthesized salt must be orthogonally validated. Relying solely on mass spectrometry can be misleading, as the salt dissociates in the ionization source.

Figure 2: Orthogonal analytical workflow for validating the HBr salt molecular weight.

Analytical Interpretation:

-

ESI-MS: In positive ion mode, the spectrometer will detect the protonated free base at m/z 144.10 ([M+H]⁺). To confirm the presence of the hydrobromide salt (and not the free base or a trifluoroacetate salt), negative ion mode must be run to detect the characteristic isotopic doublet of bromide at m/z 78.92 and 80.92 in a near 1:1 ratio.

-

NMR: ¹H NMR in D₂O will show the broad multiplet of the 10 cyclohexane protons (1.20–2.00 ppm). The lack of aromatic protons confirms the complete removal of the Cbz group and the benzyl bromide byproduct.

References

Technical Deep Dive: Ac6c Free Acid vs. Hydrobromide Salt in Peptide Therapeutics

Executive Summary

1-Aminocyclohexanecarboxylic acid (Ac6c) is a critical non-proteinogenic amino acid used in peptidomimetics to induce specific conformational constraints, particularly

For the synthetic chemist, the choice between the Free Acid (zwitterion) and the Hydrobromide Salt (HBr) is not merely logistical—it dictates solubility profiles, coupling kinetics, and purification strategies. This guide analyzes the physicochemical divergences between these forms and provides an optimized protocol for their deployment in solid-phase peptide synthesis (SPPS).

Part 1: Physicochemical Characterization

The fundamental difference lies in the lattice energy and protonation state. The free acid exists as a zwitterion with strong intermolecular electrostatic interactions, leading to poor solubility in organic solvents. The hydrobromide salt disrupts this lattice, protonating the amine fully and introducing a counterion that alters solvation properties.

Comparative Data Matrix

| Feature | Ac6c Free Acid (Zwitterion) | Ac6c Hydrobromide Salt (HBr) |

| Formula | ||

| Molecular Structure | Internal salt ( | Ionic salt ( |

| Solubility (Water) | Moderate to High | High |

| Solubility (DMF/NMP) | Poor / Sparingly Soluble | Good (High Solvation) |

| Solubility (DCM) | Insoluble | Low to Moderate |

| Melting Point | >300°C (Decomposes) | ~272°C (Sharp) |

| Hygroscopicity | Low | Moderate to High (Desiccant required) |

| Synthetic Utility | Requires in-situ solubilization | Ready for SPPS stock solutions |

Structural Logic & Solubility

The free acid's high melting point (>300°C) indicates a crystal lattice stabilized by strong ionic zwitterionic bonds. In non-protic solvents like Dichloromethane (DCM) or Dimethylformamide (DMF)—standard for SPPS—this lattice resists solvation.

The HBr Advantage: By protonating the carboxylate (returning it to -COOH) and the amine (

Part 2: Synthetic Implications & Protocols

The Steric Challenge

Ac6c is an

-

Consequence: Coupling rates are significantly slower than standard amino acids.

-

Risk: Extended coupling times increase the risk of aggregation and racemization of the preceding amino acid (though Ac6c itself is achiral).

Workflow Visualization: Solubilization & Activation

The following diagram illustrates the mechanistic pathway differences between processing the Free Acid and the HBr Salt.

Figure 1: Comparative workflow for Ac6c Free Acid vs. HBr Salt. Note that the Free Acid often requires base just to dissolve, whereas the Salt dissolves first, allowing for cleaner handling.

Optimized Protocol: Coupling Ac6c-HBr in SPPS

Objective: Efficiently couple Ac6c to a resin-bound peptide while mitigating steric hindrance.

Reagents:

-

Amino Acid: Ac6c-OH

HBr (5 equiv relative to resin loading) -

Activator: HATU (4.9 equiv) or PyBOP (5 equiv)

-

Base: N,N-Diisopropylethylamine (DIEA)

-

Solvent: Anhydrous DMF

Step-by-Step Methodology:

-

Stoichiometric Calculation (Critical):

-

Standard amino acid coupling requires 2 equivalents of base per equivalent of HATU.

-

For HBr Salts: You must add 1 extra equivalent of base to neutralize the HBr counterion.

-

Formula: Total DIEA = (2

HATU equiv) + (1

-

-

Pre-Activation (Solution Phase):

-

Dissolve Ac6c-OH

HBr and HATU in minimal DMF. -

Add the calculated DIEA.

-

Observation: The solution may warm slightly. Verify complete dissolution.

-

Time: Allow pre-activation for exactly 1-2 minutes. Do not exceed 5 minutes to avoid guanidinium capping of the amine (if using uronium reagents).

-

-

Coupling:

-

Add the pre-activated mixture to the resin.[1]

-

Reaction Time: Due to steric hindrance, extend coupling time to 2–4 hours (vs. standard 45 mins) or use microwave irradiation (75°C for 10 mins).

-

-

Monitoring:

Part 3: Strategic Application in Drug Design

Why accept the synthetic difficulty of Ac6c? The payoff lies in the structural rigidity it imparts to the peptide backbone.

Conformational Locking Mechanism

Ac6c constrains the

-

Helical Promotion: The cyclohexane ring forces the backbone into a region of the Ramachandran plot favorable for

-helices and -

Proteolytic Shielding: The steric bulk prevents proteases (like trypsin or chymotrypsin) from accessing the amide bond, significantly extending the in vivo half-life of the therapeutic.

Figure 2: Mechanistic impact of Ac6c on peptide therapeutic properties.

References

-

PubChem. (2025).[3] 1-Aminocyclohexanecarboxylic acid (Compound Summary). National Library of Medicine. [Link]

-

Albericio, F., & Kates, S. A. (2014). Methods and protocols of modern solid phase peptide synthesis.[2] In Solid-Phase Peptide Synthesis (pp. 1-24). Academic Press.

Sources

1-Aminocyclohexanecarboxylic Acid (Ac6c) and its Hydrobromide Salt: A Technical Guide to Conformational Restriction in Peptidomimetics

Executive Summary & Chemical Identity

In the pursuit of metabolically stable and highly potent peptide therapeutics, the incorporation of non-natural, sterically hindered amino acids has become a cornerstone of rational drug design. 1-Aminocyclohexanecarboxylic acid (commonly abbreviated as Ac6c or Chx ) is an alicyclic,

While the free base is officially cataloged under , its hydrobromide salt (Ac6c·HBr , CAS 1269447-04-2) is frequently employed as a highly stable, crystalline precursor in synthetic workflows. As a Senior Application Scientist, I approach Ac6c not just as a building block, but as a structural engineering tool. This guide delineates the physicochemical properties, mechanistic advantages, and field-proven synthetic protocols for utilizing Ac6c·HBr in solid-phase peptide synthesis (SPPS).

Physicochemical Properties & Data Presentation

Understanding the baseline properties of both the free base and the hydrobromide salt is critical for optimizing solvent selection and predicting chromatographic behavior during purification.

| Property | 1-Aminocyclohexanecarboxylic Acid (Free Base) | Ac6c Hydrobromide (Ac6c·HBr) |

| PubChem CID | 1366 | N/A (Salt derivative of CID 1366) |

| CAS Number | 2756-85-6 | 1269447-04-2 |

| Molecular Formula | C₇H₁₃NO₂ | C₇H₁₄BrNO₂ |

| Molecular Weight | 143.18 g/mol | 224.09 g/mol |

| Topological Polar Surface Area | 63.3 Ų | 63.3 Ų (Active moiety) |

| LogP (Predicted) | -1.9 | -1.9 (Free base equivalent) |

| Structural Role | Conformational restrictor ( | Stable synthetic precursor |

Mechanistic Role in Drug Development: The Power of Conformational Restriction

Native peptides typically suffer from high conformational flexibility, which leads to poor receptor selectivity and rapid degradation by endogenous proteases. The incorporation of Ac6c fundamentally alters the energy landscape of the peptide backbone.

-

Dihedral Angle Restriction: The bulky cyclohexane ring at the

-carbon creates severe steric clashes with adjacent residues. This restricts the allowable Ramachandran dihedral angles ( -

Secondary Structure Stabilization: Because of these restricted angles, Ac6c acts as a strong nucleator for Type I and Type III

-turns , as well as -

Proteolytic Stability: The

-disubstitution effectively shields the adjacent amide bonds from enzymatic hydrolysis. In the development of Grb2-SH2 domain inhibitors, the incorporation of Ac6c derivatives significantly improved the inhibitory activity against tumor cell lines by reducing the molecule's peptidic nature and enhancing its biological half-life .

Visualization of the Mechanistic Pathway

Mechanistic pathway of Ac6c-induced conformational restriction and pharmacological benefits.

Experimental Protocols: From Ac6c·HBr to Peptide Incorporation

To utilize Ac6c·HBr in standard Fmoc-SPPS, the salt must first be neutralized and Fmoc-protected. Subsequently, its coupling requires specialized highly reactive reagents due to the extreme steric hindrance of the disubstituted

Phase 1: Synthesis of Fmoc-Ac6c-OH from Ac6c·HBr

Causality: The hydrobromide salt cannot be directly reacted with Fmoc-OSu without first liberating the free amine. Aqueous sodium carbonate is used to neutralize the HBr and maintain the carboxylate in its deprotonated, water-soluble state.

-

Neutralization: Dissolve 10 mmol of Ac6c·HBr in 25 mL of 10% aqueous Na₂CO₃. Stir at 0°C (ice bath) for 15 minutes.

-

Protection: Dissolve 11 mmol of Fmoc-OSu (9-Fluorenylmethoxycarbonyl-N-hydroxysuccinimide ester) in 25 mL of 1,4-dioxane. Add this solution dropwise to the aqueous Ac6c mixture over 30 minutes while maintaining the temperature at 0°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

-

Workup: Evaporate the dioxane under reduced pressure. Dilute the aqueous layer with water and wash twice with diethyl ether to remove unreacted Fmoc-OSu.

-

Acidification: Carefully acidify the aqueous layer with 1M HCl to pH 2.0. The Fmoc-Ac6c-OH will precipitate.

-

Extraction: Extract the precipitate with ethyl acetate (3 x 30 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the Fmoc-Ac6c-OH building block.

Phase 2: Solid-Phase Peptide Synthesis (SPPS) Coupling

Causality: Standard coupling reagents (like HBTU or DIC/HOBt) often fail to couple Ac6c efficiently because the bulky cyclohexane ring shields the activated carbonyl. To overcome this, we utilize HATU combined with HOAt , which forms a highly reactive 7-azabenzotriazole active ester that is far less sensitive to steric bulk.

-

Resin Preparation: Swell the resin (e.g., Rink Amide AM resin) in DMF for 30 minutes. Perform standard Fmoc deprotection using 20% piperidine in DMF (2 x 10 min).

-

Activation: In a separate vial, dissolve 4 equivalents of Fmoc-Ac6c-OH, 4 equivalents of HATU, and 4 equivalents of HOAt in minimal DMF. Add 8 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir for 2 minutes to ensure complete activation.

-

Coupling: Add the activated mixture to the resin. Due to steric hindrance, extend the coupling time to 4 to 6 hours at room temperature, or utilize microwave-assisted SPPS (75°C for 15 minutes).

-

Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).

-

Cleavage: Following sequence completion, cleave the peptide from the resin using a standard TFA cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful and the hindered coupling did not result in a deletion sequence, the following validation steps are mandatory:

-

RP-HPLC Analysis: Run the crude peptide on a C18 column using a linear gradient of 5–95% Acetonitrile (with 0.1% TFA) in Water (with 0.1% TFA) over 20 minutes. The successful incorporation of the highly hydrophobic cyclohexane ring will result in a significant retention time shift (delayed elution) compared to a native, unconstrained analog.

-

LC-MS Verification: Analyze the primary HPLC peak. The successful insertion of an Ac6c residue corresponds to a precise mass addition of 125.08 Da to the growing peptide chain (accounting for the loss of H₂O during amide bond formation).

References

-

1-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 1366 - PubChem. National Center for Biotechnology Information. [Link]

-

The structure of an endomorphin analogue incorporating 1-aminocyclohexane-1-carboxlylic acid for proline is similar to the beta-turn of Leu-enkephalin. Biochemical and Biophysical Research Communications.[Link]

-

Synthesis and utilization of chiral alpha-methylated alpha-amino acids with a carboxyalkyl side chain in the design of novel Grb2-SH2 peptide inhibitors free of phosphotyrosine. Journal of Medicinal Chemistry.[Link]

Engineering Foldamers: A Technical Guide to the Conformational Properties of Cyclohexane-Based Amino Acids

Executive Summary

The development of foldamers—synthetic oligomers that adopt highly predictable, well-defined secondary structures—has revolutionized the fields of peptidomimetics, materials science, and drug discovery. Among the most robust building blocks for these architectures are

This technical guide explores the mechanistic principles, conformational properties, and experimental validation of cyclohexane-based

Mechanistic Insights: The Cyclohexane Scaffold

The ability of a

Stereochemistry and Helical Propensity

The stereochemical configuration of cyclohexane-based amino acids dictates their macroscopic folding behavior:

-

trans-2-aminocyclohexanecarboxylic acid (trans-ACHC): The trans configuration strongly restricts the C

-C -

cis-3-aminocyclohexanecarboxylic acid (cis-ACHC): The cis configuration presents a drastically different conformational landscape. The amino group preferentially occupies the axial position on the cyclohexane ring. This axial orientation disrupts the regular geometric requirements for 14-helix formation, meaning homooligomers of cis-ACHC typically fail to form stable helices on their own[2].

-

trans-2-aminocyclopentanecarboxylic acid (trans-ACPC): For comparison, shrinking the ring size to a cyclopentane alters the preferred dihedral angles, resulting in a 12-helix rather than a 14-helix[1][4].

Quantitative Data: Conformational Properties

To facilitate rational foldamer design, the following table summarizes the structural properties of cyclic

| Residue | Stereochemistry | Dominant Secondary Structure | Helical Propensity | Key Structural Feature |

| trans-ACHC | trans-1,2 | 14-helix | Very Strong | Equatorial substituents stabilize the backbone; robust in water. |

| cis-ACHC | cis-1,3 | Variable / Unfolded | Weak | Axial amino preference disrupts continuous helical hydrogen bonding. |

| trans-ACPC | trans-1,2 | 12-helix | Strong | Cyclopentane constraint favors tighter 12-membered H-bond rings. |

Experimental Methodologies for Conformational Analysis

A multi-disciplinary approach is required to validate the structural integrity of foldamers. Crystallography provides high-resolution atomic coordinates but is limited to solid-state snapshots, which may be influenced by crystal packing forces. Therefore, solution-state dynamics must be captured via Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy[1].

Caption: Multidisciplinary workflow for validating 14-helix conformations in β-peptides.

Protocol 1: Solution-State NMR Spectroscopy for 14-Helix Validation

NMR is the gold standard for proving that a foldamer maintains its structure in biologically relevant solutions[1][4].

-

Sample Preparation: Dissolve the synthesized

-peptide in 550 -

1D and 2D Acquisition: Acquire standard 1H NMR spectra using a high-field spectrometer (e.g., 500 MHz or 750 MHz). Follow with 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY experiments to identify spatial proximities between protons (specifically

and amide -

Temperature Coefficient Analysis: Measure amide proton chemical shifts across a temperature gradient (e.g., 280 K to 320 K). Low temperature coefficients (

ppb/K) indicate that the amide proton is shielded from the solvent, confirming its participation in an intramolecular 14-membered hydrogen bond[5]. -

Structural Calculation: Use the NOE/ROE distance restraints to compute the 3D solution structure via simulated annealing protocols.

Protocol 2: Circular Dichroism (CD) Spectroscopy

CD provides a rapid, self-validating system to assess global helical propensity and thermal stability[5].

-

Sample Preparation: Prepare a 1 mM solution of the

-peptide in methanol or aqueous buffer[5]. -

Spectral Acquisition: Scan the far-ultraviolet region (190 nm to 260 nm). A stable 14-helix will exhibit a characteristic ellipticity maximum near 220 nm, arising from the backbone amide groups[5].

-

Thermal Denaturation: Monitor the ellipticity at 220 nm while increasing the temperature. The persistence of the signal at elevated temperatures confirms the high conformational stability imparted by the ACHC scaffold.

Applications in Drug Development & Materials Science

Antimicrobial -Peptides

Natural antimicrobial

Design Rationale: 14-helix stability is modulated by varying the ratio of rigid trans-ACHC residues to flexible acyclic residues. Interestingly, while a high proportion of ACHC guarantees a stable 14-helix, extreme helical rigidity can increase hemolytic activity (toxicity to red blood cells). Optimal drug candidates balance ACHC content to maintain antimicrobial efficacy against E. coli while minimizing hemolysis[6].

Supramolecular Self-Assembly and Lyotropic Liquid Crystals

Beyond single-molecule folding, ACHC-rich

Caption: Hierarchical self-assembly of ACHC-rich β-peptides into lyotropic liquid crystals.

As concentration increases, these helices self-associate into tetrameric and hexameric bundles, which further elongate into nanofibers. At high concentrations, these nanofibers align to form lyotropic liquid crystalline (LC) phases. Minor structural modifications—such as swapping the position of a single charged side chain—can completely abrogate LC phase formation, demonstrating the exquisite sensitivity of cyclohexane-based foldamer assembly[3][7].

Conclusion

Cyclohexane-based amino acids, particularly trans-ACHC, represent a triumph of rational chemical design. By enforcing specific torsional constraints, these monomers guarantee the formation of highly stable 14-helical architectures. Through rigorous validation using NMR, CD, and X-ray crystallography, researchers can confidently deploy these foldamers in applications ranging from proteolytically stable antibiotics to advanced supramolecular nanomaterials.

References

-

Lyotropic Liquid Crystals Formed from ACHC-Rich beta-Peptides ResearchGate[Link]

-

A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect Scientific Research Publishing (SCIRP)[Link]

-

Novel Materials From the Supramolecular Self-Assembly of Short Helical β3-Peptide Foldamers Frontiers in Chemistry[Link]

-

Structure-activity studies of 14-helical antimicrobial beta-peptides: probing the relationship between conformational stability and antimicrobial potency PubMed (NIH)[Link]

-

Solution Conformations of Helix-Forming β-Amino Acid Homooligomers Journal of the American Chemical Society (ACS Publications)[Link]

-

β-Peptides incorporating polyhydroxylated cyclohexane β-amino acids: synthesis and conformational study ChemRxiv[Link]

Sources

- 1. scirp.org [scirp.org]

- 2. Buy cis-3-tert-Butoxycarbonylamino-cyclohexanecarboxylicacidethylester [smolecule.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Structure-activity studies of 14-helical antimicrobial beta-peptides: probing the relationship between conformational stability and antimicrobial potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Novel Materials From the Supramolecular Self-Assembly of Short Helical β3-Peptide Foldamers [frontiersin.org]

The Strategic Implementation of 1-ACHC Hydrobromide in Advanced Peptidomimetics and Drug Design

An In-Depth Technical Whitepaper for Research Scientists and Drug Development Professionals

Executive Summary

The pursuit of metabolically stable, highly specific peptide therapeutics has driven the pharmaceutical industry toward the extensive use of non-proteinogenic amino acids. Among the most potent structural modulators is 1-Aminocyclohexanecarboxylic acid (1-ACHC) , frequently utilized in its stable hydrobromide salt form (1-ACHC·HBr) or as an Fmoc/Boc-protected derivative[1]. Often abbreviated in literature as Ac6c or Chex , this Cα,α-disubstituted cyclic amino acid serves as a critical conformational constraint in modern drug design[2].

This whitepaper provides a comprehensive technical guide on the mechanistic utility, structural causality, and experimental incorporation of 1-ACHC into synthetic peptides. By understanding the thermodynamic and steric principles governing this molecule, researchers can reliably design receptor-selective agonists, protease-resistant antimicrobial peptides, and novel foldamers[3][4].

Structural Causality: The Physics of Conformational Constraint

The fundamental value of 1-ACHC lies in its ability to dictate the 3D architecture of a peptide backbone. Natural amino acids possess significant rotational freedom around their

Incorporating 1-ACHC introduces a bulky spiro-cyclohexyl ring at the alpha-carbon. This Cα,α-disubstitution triggers the Thorpe-Ingold effect (gem-dialkyl effect), which severely restricts the allowable Ramachandran space[2].

Mechanistic Impact on Secondary Structure

-

Steric Clash: The axial hydrogens of the cyclohexyl ring sterically clash with adjacent peptide carbonyls and amides if the backbone deviates from specific angles.

-

Turn Induction: 1-ACHC strongly forces the backbone into dihedral angles (

, -

Proteolytic Shielding: The steric bulk physically blocks the active sites of exopeptidases and endopeptidases, dramatically increasing the plasma half-life of the therapeutic molecule[6].

Caption: Mechanistic pathway of 1-ACHC inducing conformational constraints for therapeutic efficacy.

Applications in Drug Development

The targeted use of 1-ACHC has yielded significant breakthroughs across multiple therapeutic modalities.

Vasopressin V2 Receptor Agonists

In the development of antidiuretic agents, modifying Arginine Vasopressin (AVP) with 1-ACHC (Ac6c) at position 2 or 3 radically alters its pharmacological profile. Research demonstrates that Ac6c substitution at position 2 yields highly potent V2 agonists with modulated pressor and uterotonic activities, effectively creating highly selective antidiuretics[7].

Antimicrobial Peptides (AMPs)

The global antimicrobial resistance (AMR) crisis requires peptides that can survive host serum proteases while disrupting bacterial membranes. The proline-rich antimicrobial peptide Chex1-Arg20 utilizes 1-ACHC at the N-terminus. This modification not only prevents aminopeptidase degradation but also stabilizes the poly-proline helical structure required for bacterial ribosome inhibition[6][8].

Quantitative Structural Data

Table 1: Conformational and Pharmacological Parameters of 1-ACHC (Ac6c)

| Parameter | Value / Characteristic | Causality / Impact |

| Preferred | Forces backbone out of extended | |

| Preferred | Stabilizes | |

| Lipophilicity (LogP impact) | High | Cyclohexyl moiety increases membrane permeability[1]. |

| Proteolytic Stability | Steric hindrance blocks enzymatic degradation[6]. |

Experimental Workflows: Overcoming Steric Hindrance in SPPS

Synthesizing peptides containing 1-ACHC presents a distinct chemical challenge. The very steric bulk that provides biological stability also severely hinders the coupling efficiency during Solid-Phase Peptide Synthesis (SPPS)[9]. Standard carbodiimide chemistry (DIC/HOBt) often fails or results in significant deletion sequences.

To ensure self-validating and high-yield synthesis, researchers must employ highly reactive uronium/aminium salts (e.g., HCTU, HATU) and extended coupling times[6].

Protocol: Solid-Phase Peptide Synthesis with Fmoc-1-ACHC-OH

Prerequisites:

-

Resin: Rink Amide or 2-Chlorotrityl chloride resin (loading 0.4 - 0.6 mmol/g).

-

Amino Acid: Fmoc-1-ACHC-OH (synthesized or liberated from 1-ACHC·HBr precursor).

-

Coupling Reagents: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine).

Step-by-Step Methodology:

-

Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF for 2 × 10 minutes to remove the N-terminal Fmoc group[6]. Wash thoroughly with DMF (5 × 1 min) and DCM (3 × 1 min).

-

Activation: In a separate vial, dissolve 4.0 equivalents of Fmoc-1-ACHC-OH and 3.8 equivalents of HCTU in minimal DMF. Add 8.0 equivalents of DIPEA. Stir for 3 minutes to allow the formation of the highly reactive active ester[6]. Causality: The slight deficit of HCTU prevents capping of the resin-bound amine by guanidinium byproducts.

-

Primary Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 to 3 hours . Causality: The Cα,α-disubstitution drastically reduces the nucleophilic attack rate; extended time is mandatory.

-

Validation (Kaiser Test): Perform a Kaiser ninhydrin test. Due to the steric hindrance of the subsequent amine (once 1-ACHC is coupled and deprotected), standard colorimetric tests may be faint. LC-MS micro-cleavage is recommended for absolute validation.

-

Double Coupling (Mandatory for subsequent AA): When coupling the next amino acid onto the exposed amine of 1-ACHC, a double coupling strategy (2 × 2 hours) using HATU/HOAt is strictly required, as the nucleophilicity of the 1-ACHC amine is deeply compromised by the cyclohexyl ring.

-

Cleavage: Cleave the peptide from the resin using TFA/TIPS/Water (95:2.5:2.5) for 2 hours[6].

Caption: Optimized SPPS workflow for coupling sterically hindered 1-ACHC residues.

Quantitative SPPS Optimization Data

Table 2: Coupling Efficiency Optimization for 1-ACHC

| Coupling Reagent System | Equivalents (AA/Reagent/Base) | Time | Yield / Purity | Recommendation |

| DIC / HOBt | 4 / 4 / - | 2 hours | < 40% | Not recommended due to steric clash. |

| HCTU / DIPEA | 4 / 3.8 / 8 | 2 hours | ~ 85% | Standard baseline for 1-ACHC[6]. |

| HATU / HOAt / DIPEA | 4 / 3.8 / 8 | 2 hours | > 95% | Highly recommended for difficult sequences. |

| Microwave (DIC/Oxyma) | 5 / 5 / - | 15 min @ 75°C | > 90% | Excellent alternative if thermal stability allows. |

Conclusion

The integration of 1-ACHC hydrobromide into peptide synthesis represents a paradigm shift from natural sequence discovery to engineered peptidomimetics. By leveraging the thermodynamic restrictions imposed by the spiro-cyclohexyl ring, researchers can rationally design therapeutics that bypass the traditional limitations of peptide drugs—namely, rapid proteolytic clearance and poor receptor selectivity. Success in this domain relies entirely on acknowledging the physical chemistry of the molecule and adapting synthetic workflows to overcome its inherent steric challenges.

References

-

Chemical Building Blocks for Innovation: Boc-1-Aminocyclohexanecarboxylic Acid Availability . Ningbo Inno Pharmchem Co., Ltd. Available at: [Link]

-

Peptide Multimerization as Leads for Therapeutic Development . MDPI. Available at: [Link]

-

Therapeutic Potential of Foldamers: From Chemical Biology Tools To Drug Candidates? Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

-

Application of 1-aminocyclohexane carboxylic acid to protein nanostructure computer design . PMC - National Institutes of Health. Available at:[Link]

-

Highly potent 1-aminocyclohexane-1-carboxylic acid substituted V2 agonists of arginine vasopressin . PubMed - National Institutes of Health. Available at: [Link]

-

Stereochemically constrained peptides. Theoretical and experimental studies on the conformations of peptides containing 1-aminocyclohexanecarboxylic acid . Journal of the American Chemical Society. Available at:[Link]

-

C-Terminal Modifications Broaden Activity of the Proline-Rich Antimicrobial Peptide, Chex1-Arg20 . Australian Journal of Chemistry | ConnectSci. Available at:[Link]

-

Expert Insights: Choosing the Right Coupling Reagents for Peptide Synthesis . Ningbo Inno Pharmchem Co., Ltd. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Application of 1-aminocyclohexane carboxylic acid to protein nanostructure computer design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. connectsci.au [connectsci.au]

- 7. Highly potent 1-aminocyclohexane-1-carboxylic acid substituted V2 agonists of arginine vasopressin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. nbinno.com [nbinno.com]

Solubility Profile and Handling of 1-Aminocyclohexane-1-carboxylic Acid Hydrobromide

Topic: Solubility of 1-aminocyclohexane-1-carboxylic acid HBr in water Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Core Physicochemical Insight

1-Aminocyclohexane-1-carboxylic acid (Achc) is a conformationally constrained

While the zwitterionic free acid (CAS 2756-85-6) exhibits limited water solubility ("slight" to "sparingly soluble"), the Hydrobromide (HBr) salt represents a distinct physicochemical entity. Based on the ionic lattice energy principles of amino acid hydrohalides, the HBr salt is highly soluble in water .

Key Technical Takeaway:

Unlike the free acid, which precipitates from aqueous solutions at its isoelectric point (pI), the HBr salt is an ionic solid (

Physicochemical Characterization

Structural Dynamics and Solubility

The solubility contrast between the free acid and the HBr salt is driven by protonation states.

| Property | Free Acid (Zwitterion) | Hydrobromide Salt (HBr) |

| Structure | Neutral ( | Ionic ( |

| Lattice Energy | High (Strong electrostatic network) | Lower (Disrupted by halide counter-ion) |

| Water Solubility | Low (< 20 g/L est.) | High (> 500 g/L est.) |

| pH in Solution | ~6.0 (Isoelectric) | < 2.0 (Acidic) |

| Isolation Method | pH adjustment to pI (Precipitation) | Evaporation & Anti-solvent Crystallization |

Mechanistic Pathway: Synthesis to Solubilization

The HBr salt is often generated during the hydrolysis of the hydantoin intermediate (Bucherer-Bergs reaction) or via acidolytic cleavage from solid-phase resins.

Figure 1: The synthesis and solubility phase transition of Achc. The HBr salt remains in solution, while neutralization yields the precipitating free acid.

Experimental Protocols for Solubility Determination

Since specific "g/L" data for the HBr salt is rarely published due to its high solubility, researchers must determine the operational solubility limit for their specific application (e.g., process scale-up).

Protocol A: Visual Saturation (Gravimetric)

Purpose: Rapid estimation of maximum solubility for process chemistry.

-

Preparation: Weigh 1.0 g of dry 1-aminocyclohexane-1-carboxylic acid HBr into a 5 mL chemically resistant vial.

-

Addition: Add deionized water in 100

increments at 25°C. -

Agitation: Vortex vigorously for 30 seconds after each addition.

-

Observation: Record the volume where the solid completely dissolves (clear solution).

-

Calculation:

Target Expectation: Dissolution likely occurs before 1.5 mL of water is added.

Protocol B: HPLC Quantitative Saturation

Purpose: Precise determination for analytical standards or formulation.

-

Saturation: Add excess Achc HBr to 2.0 mL of water until undissolved solid remains visible. Stir at 25°C for 4 hours to ensure equilibrium.

-

Filtration: Filter the supernatant through a 0.22

PVDF syringe filter. -

Dilution: Dilute the filtrate 1:100 with Mobile Phase A (0.1% TFA in Water).

-

Analysis: Inject onto a C18 column (e.g., Agilent Zorbax Eclipse Plus).

-

Detection: UV at 210 nm (low sensitivity due to lack of chromophore) or CAD/ELSD.

-

Note: Derivatization (e.g., Fmoc-Cl) may be required for UV detection if direct detection is insufficient.

-

Purification & Handling Strategy

The high water solubility of the HBr salt dictates that water cannot be used as the sole solvent for crystallization .

Recommended Crystallization System

To isolate the HBr salt in high purity:

-

Dissolution: Dissolve the crude HBr salt in the minimum volume of Methanol or Ethanol (warm).

-

Filtration: Filter to remove inorganic salts (e.g., KBr/NaBr) which are less soluble in alcohol.

-

Precipitation: Slowly add Diethyl Ether or MTBE (Methyl tert-butyl ether) as an anti-solvent until turbidity persists.

-

Cooling: Store at 4°C overnight. The HBr salt will crystallize as white needles or prisms.

Workflow: Handling the HBr Salt

Figure 2: Purification workflow for Achc HBr salt, leveraging its alcohol solubility and ether insolubility.

References

-

ChemicalBook. (2025). 1-Amino-1-cyclohexanecarboxylic acid Properties and Suppliers. Retrieved from

-

Sigma-Aldrich. (2025). 1-Aminocyclohexanecarboxylic acid Product Information. Retrieved from

-

National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 1366: 1-Aminocyclohexanecarboxylic acid. Retrieved from

- Bucherer, H. T., & Bergs, H. (1934). Über die Bildung von Hydantoinen. Journal für Praktische Chemie.

-

Chem-Impex International. (2025). 1-Aminocyclohexane carboxylic acid Technical Data. Retrieved from

Methodological & Application

Protocol for synthesizing peptides with 1-aminocyclohexane-1-carboxylic acid

Application Note: High-Efficiency Solid-Phase Synthesis of Peptides Containing 1-Aminocyclohexane-1-Carboxylic Acid (Ac

Part 1: Executive Summary & Strategic Analysis

1.1 The Challenge of Ac

-

Carboxyl Activation (Coupling to the chain): The bulky ring hinders the approach of the activated carboxylate to the resin-bound amine.

-

N-Terminal Nucleophilicity (Coupling from the residue): Once incorporated, the Ac

c amine is buried within a steric "well," significantly reducing its nucleophilicity toward the next incoming amino acid.

1.2 Strategic Framework: The "Kinetic Hammer" Approach

Standard SPPS protocols (e.g., HBTU/DIPEA at room temperature) typically fail with Ac

-

Super-Active Esters: Utilization of HOAt-derived active esters (via HATU or PyAOP) which utilize the "neighboring group effect" of the pyridine nitrogen to accelerate acylation.

-

Thermal Acceleration: Microwave irradiation is not optional; it is critical to provide the activation energy required to overcome the entropic penalty of bringing two bulky centers together.

-

Chaotropic Solvation: The use of NMP or DMF/DMSO mixtures to disrupt inter-chain aggregation, which is often exacerbated by the hydrophobic Ac

c residue.

Part 2: Detailed Experimental Protocols

Protocol A: Resin Selection and Preparation

Rationale: High loading resins promote aggregation. For hindered peptides, pseudo-dilution is essential.

-

Resin Choice: Use ChemMatrix® (PEG-based) or low-loading Wang/Rink Amide polystyrene resins (0.2 – 0.4 mmol/g).

-

Swelling: Swell resin in DCM for 20 minutes, followed by NMP (N-methylpyrrolidone) for 20 minutes. NMP is preferred over DMF for its higher boiling point (compatible with microwave) and better solvation of hydrophobic segments.

Protocol B: Coupling Ac c to the Peptide Chain

Objective: Attach Fmoc-Ac

Reagents:

-

Amino Acid: Fmoc-Ac

c-OH (4.0 eq) -

Coupling Reagent: HATU (3.9 eq) or PyAOP (3.9 eq)

-

Activator Additive: HOAt (3.9 eq) – Critical for PyAOP; optional but recommended for HATU to scavenge isomers.

-

Base: DIEA (N,N-Diisopropylethylamine) (8.0 eq)

Step-by-Step:

-

Pre-Activation: Dissolve Fmoc-Ac

c-OH and HATU in minimal NMP. Add DIEA. Shake for 30 seconds. Note: Do not pre-activate for >2 minutes to avoid potential side reactions, although Ac -

Coupling: Add the mixture to the resin.

-

Microwave Cycle:

-

Temperature: 75°C

-

Power: 30–50W (dynamic)

-

Time: 20 minutes

-

-

Wash: Drain and wash with NMP (3 x 2 min).

-

Monitoring: Perform a Chloranil test (more sensitive than Kaiser for secondary amines, though Ac

c coupling is to a primary amine, the steric bulk can yield false negatives with Kaiser).

Protocol C: Elongation – Coupling the Next Amino Acid onto Ac c

Objective: This is the rate-limiting step. The Ac

Strategy: Use the most potent activation possible. If HATU fails, switch to Acid Fluorides.

Option 1: Enhanced HATU/Microwave (Standard)

-

Deprotection: Remove Fmoc from Ac

c using 20% Piperidine/DMF with 0.1M HOBt (to suppress aspartimide if Asp is present) at 75°C for 3 minutes (x2). -

Reagents: Incoming Fmoc-AA-OH (5.0 eq), HATU (5.0 eq), DIEA (10.0 eq).

-

Coupling:

-

Temp: 75°C (90°C if incoming AA is not Cys/His/Arg).

-

Time: 2 x 15 minutes (Double Coupling is mandatory).

-

-

Capping: Acetylate unreacted amines with Ac

O/Pyridine to prevent deletion sequences.

Option 2: The "Nuclear" Option (Acid Fluorides via TFFH)

Use this if Option 1 fails or for coupling another hindered residue (e.g., Ac

-

Reagents: Fmoc-AA-OH (4.0 eq), TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (4.0 eq), DIEA (8.0 eq).

-